

# In-Depth Technical Guide to the Synthesis of Azido-PEG5-S-methyl ethanethioate

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## Compound of Interest

Compound Name: Azido-PEG5-S-methyl  
ethanethioate

Cat. No.: B11826113

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Azido-PEG5-S-methyl ethanethioate**, a heterobifunctional linker molecule integral to the development of targeted therapeutics and bioconjugation applications. The document outlines a detailed, multi-step synthetic protocol, presents key quantitative data, and illustrates the experimental workflow.

## Core Synthesis Data

The following table summarizes the key chemical and physical properties of the target compound and its intermediates.

Compound Name	Formula	Molecular Weight ( g/mol )	Typical Form	Key Characterization Data (Estimated)
Pentaethylene glycol	C <sub>10</sub> H <sub>22</sub> O <sub>6</sub>	238.28	Viscous liquid	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 3.6-3.7 (m, 20H), 2.7 (br s, 2H, -OH)
1-Azido-15-hydroxy-3,6,9,12-tetraoxapentadecane (Azido-PEG5-OH)	C <sub>10</sub> H <sub>21</sub> N <sub>3</sub> O <sub>5</sub>	279.30	Oil	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH <sub>2</sub> N <sub>3</sub> )
1-Azido-15-mesyloxy-3,6,9,12-tetraoxapentadecane (Azido-PEG5-OMs)	C <sub>11</sub> H <sub>23</sub> N <sub>3</sub> O <sub>7</sub> S	357.38	Oil	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 4.38 (t, 2H, -CH <sub>2</sub> OMs), 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH <sub>2</sub> N <sub>3</sub> ), 3.08 (s, 3H, -SO <sub>2</sub> CH <sub>3</sub> )
Azido-PEG5-S-methyl ethanethioate	C <sub>14</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub> S	365.45	Oil	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 3.6-3.7 (m, 18H), 3.38 (t, 2H, -CH <sub>2</sub> N <sub>3</sub> ), 3.10 (t, 2H, -CH <sub>2</sub> S-), 2.32 (s, 3H, -COCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> ): δ 195.1, 70.0-71.0 (PEG backbone), 50.7, 30.6, 29.1				

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MS (ESI+): m/z

[M+Na]<sup>+</sup>

calculated for

C<sub>14</sub>H<sub>27</sub>N<sub>3</sub>NaO<sub>6</sub>S

<sup>+</sup>: 388.15, found:

~388.1

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## Experimental Protocols

The synthesis of **Azido-PEG5-S-methyl ethanethioate** is a multi-step process commencing from commercially available pentaethylene glycol. The protocol involves the selective functionalization of the terminal hydroxyl groups.

### Step 1: Monotosylation of Pentaethylene Glycol

This initial step is crucial for creating a reactive intermediate for subsequent azidation.

Materials:

- Pentaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Pentaethylene glycol is dissolved in anhydrous DCM and cooled to 0°C.
- A solution of p-toluenesulfonyl chloride in pyridine is added dropwise to the cooled solution.

- The reaction is stirred at 0°C for one hour and then at room temperature overnight.
- The reaction mixture is washed sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine.
- The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield the monotosylated product.

## Step 2: Azidation of Mono-tosyl-pentaethylene glycol

The tosyl group is displaced by an azide nucleophile in this step.

Materials:

- Mono-tosyl-pentaethylene glycol
- Sodium azide (NaN<sub>3</sub>)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- The mono-tosylated PEG is dissolved in DMF, and sodium azide is added.
- The mixture is heated to 65°C and stirred overnight.
- After cooling to room temperature, the reaction mixture is diluted with water and extracted with DCM.
- The combined organic extracts are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated to give Azido-PEG5-OH.

## Step 3: Mesylation of Azido-PEG5-OH

The remaining hydroxyl group is activated for the final substitution step.

Materials:

- Azido-PEG5-OH
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Azido-PEG5-OH is dissolved in anhydrous DCM and cooled to  $0^\circ\text{C}$ .
- Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
- The reaction is stirred at  $0^\circ\text{C}$  for 30 minutes and then at room temperature for 4 hours.
- The reaction is quenched with water, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and the solvent is evaporated to yield Azido-PEG5-OMs.<sup>[1]</sup>

## Step 4: Thioacetylation of Azido-PEG5-OMs

The final step introduces the S-methyl ethanethioate functionality.

Materials:

- Azido-PEG5-OMs
- Potassium thioacetate
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Azido-PEG5-OMs is dissolved in DMF, and potassium thioacetate is added.
- The reaction mixture is stirred at room temperature overnight.
- The mixture is diluted with water and extracted with DCM.
- The combined organic phases are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford the final product, **Azido-PEG5-S-methyl ethanethioate**.<sup>[2]</sup>

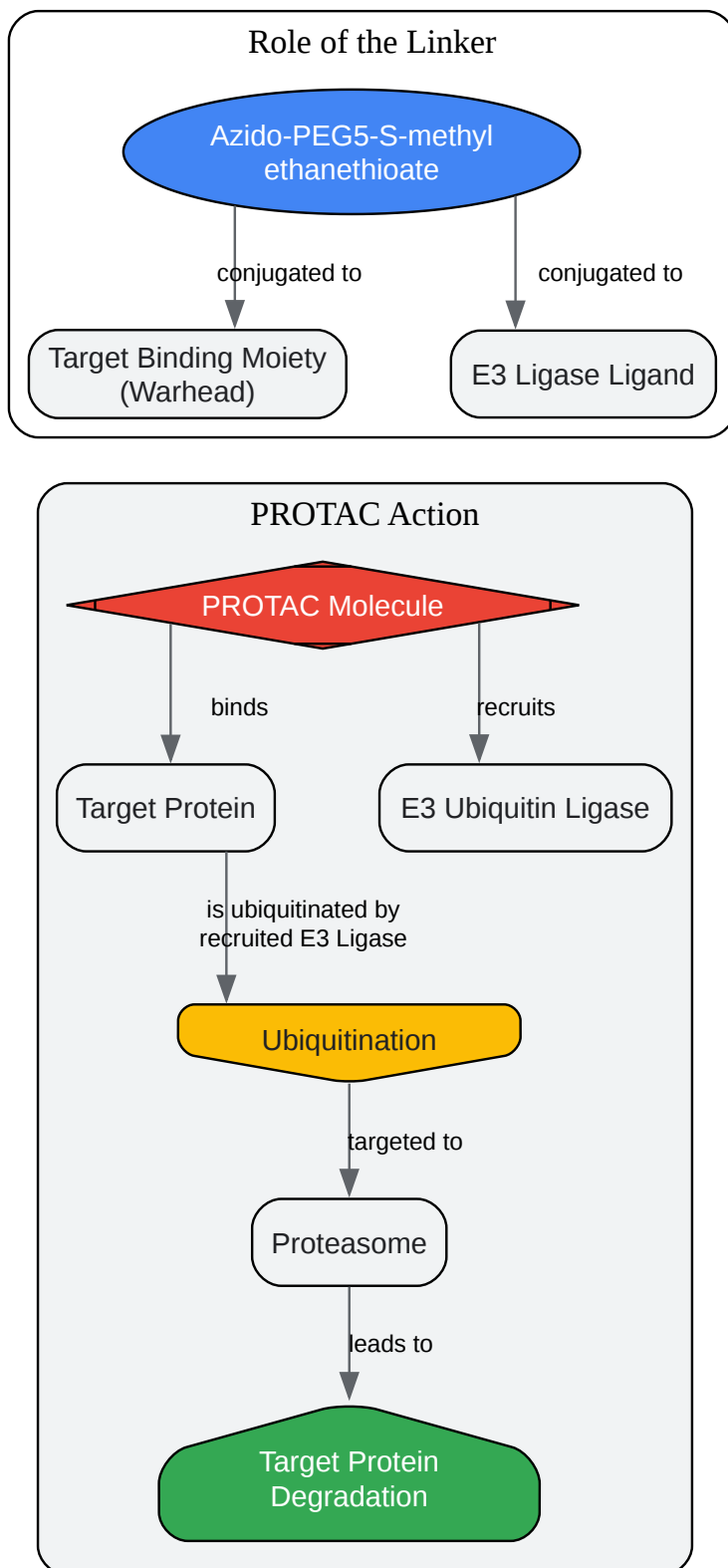
## Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of **Azido-PEG5-S-methyl ethanethioate**.



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Caption: Synthetic workflow for **Azido-PEG5-S-methyl ethanethioate**.



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